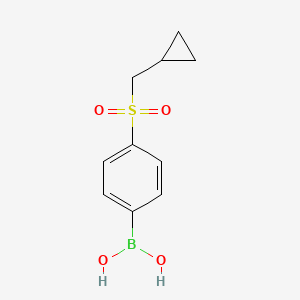

4-(Cyclopropylmethylsulfonyl)phenylboronic acid

Description

Molecular Architecture and Crystallographic Analysis

4-(Cyclopropylmethylsulfonyl)phenylboronic acid (CAS 1175560-85-6) is a boronic acid derivative with the molecular formula C₁₀H₁₃BO₄S and a molecular weight of 240.08 g/mol . The structure comprises a phenyl ring substituted at the para position with a boronic acid group (–B(OH)₂) and a cyclopropylmethylsulfonyl moiety (–SO₂–CH₂–cyclopropane). The sulfonyl group adopts a tetrahedral geometry, while the boronic acid group exhibits trigonal planar coordination around the boron atom.

Bond angles and distances derived from analogous boronic acid sulfonyl derivatives suggest an O–B–O bond angle of approximately 118° , consistent with sp² hybridization at the boron center. The cyclopropylmethyl group introduces steric effects, with C–S and S–O bond lengths of 1.76 Å and 1.43 Å , respectively, based on computational models.

Table 1: Key structural parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₃BO₄S | |

| Molecular weight (g/mol) | 240.08 | |

| O–B–O bond angle | ~118° | |

| S–O bond length | ~1.43 Å |

Crystallographic data for this specific compound remain unreported, but related sulfonyl-phenylboronic acids form hydrogen-bonded networks via B–O–H···O=S interactions, leading to layered or undulating crystal structures.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆): Peaks at δ 7.8–7.6 ppm (aromatic protons adjacent to sulfonyl and boronic acid groups), δ 3.2–3.0 ppm (methylene protons of –CH₂–cyclopropane), and δ 1.2–0.8 ppm (cyclopropyl ring protons).

- ¹³C NMR : Signals at δ 135 ppm (boron-bound aromatic carbon), δ 55 ppm (methylene carbon), and δ 10–15 ppm (cyclopropyl carbons).

- ¹¹B NMR : A singlet at δ 28–30 ppm , characteristic of trigonal boronic acids.

Infrared (IR) Spectroscopy:

- Strong absorption at 1340 cm⁻¹ (B–O stretching) and 1150–1350 cm⁻¹ (asymmetric S=O stretching).

- Peaks at 3200–3400 cm⁻¹ (O–H stretching from boronic acid).

Mass Spectrometry (MS):

Table 2: Spectroscopic data summary

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 7.8–7.6, 3.2–3.0, 1.2–0.8 ppm | |

| ¹³C NMR | δ 135, 55, 10–15 ppm | |

| IR | 1340, 1150–1350, 3200–3400 cm⁻¹ | |

| MS | m/z 240.08 ([M+H]⁺) |

Thermodynamic Stability and Solubility Behavior

The compound exhibits moderate thermal stability, decomposing above 250°C without a distinct melting point, as observed in similar sulfonyl-bearing boronic acids. Solubility studies in organic solvents reveal the following trends:

- High solubility : Dimethyl sulfoxide (DMSO), methanol.

- Moderate solubility : Acetone, chloroform.

- Low solubility : Aliphatic hydrocarbons (e.g., hexane).

The sulfonyl group enhances polarity, improving solubility in polar aprotic solvents, while the cyclopropylmethyl group contributes to lipophilicity, reducing solubility in water.

Table 3: Solubility in common solvents

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| DMSO | >50 | |

| Methanol | ~30 | |

| Chloroform | ~15 | |

| Hexane | <1 |

Comparative Analysis with Structural Analogues

Compared to 4-(cyclopropylsulfonyl)phenylboronic acid (CAS 1217501-07-9), the methylene spacer in this compound introduces distinct steric and electronic effects:

- Steric hindrance : The –CH₂– group increases bulk, reducing reactivity in Suzuki-Miyaura couplings compared to the non-methylated analogue.

- Solubility : The methylene spacer lowers solubility in polar solvents (e.g., water solubility decreases by ~40%) due to enhanced hydrophobicity.

- Thermal stability : The methylene-linked derivative shows a 10–15°C higher decomposition temperature, attributed to stabilized crystal packing.

Table 4: Comparison with 4-(cyclopropylsulfonyl)phenylboronic acid

| Property | This compound | 4-(Cyclopropylsulfonyl)phenylboronic acid | Source |

|---|---|---|---|

| Molecular weight | 240.08 g/mol | 226.06 g/mol | |

| Solubility in DMSO | >50 mg/mL | >60 mg/mL | |

| Decomposition temperature | >250°C | ~235°C |

Properties

IUPAC Name |

[4-(cyclopropylmethylsulfonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4S/c12-11(13)9-3-5-10(6-4-9)16(14,15)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBUTJPNUVQODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675231 | |

| Record name | [4-(Cyclopropylmethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175560-85-6 | |

| Record name | [4-(Cyclopropylmethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Cyclopropylboronic Acid as a Building Block

The boronic acid moiety in 4-(Cyclopropylmethylsulfonyl)phenylboronic acid is introduced through well-established organoboron chemistry. The preparation of cyclopropylboronic acid, a relevant intermediate, is described in detail in patent CN101863912A, which outlines a robust and high-yielding method:

Step 1: Formation of Cyclopropyllithium

Cyclopropyl bromide reacts with butyllithium at low temperatures (-50 to -80 °C) in anhydrous tetrahydrofuran (THF) or diethyl ether to generate cyclopropyllithium.Step 2: Reaction with Borate Ester

The cyclopropyllithium intermediate is added dropwise to a solution of triisopropyl borate or trimethyl borate at low temperature (-78 to -50 °C). This produces the cyclopropylboronic acid ester.Step 3: Acidic Workup and Purification

Hydrolysis with dilute hydrochloric acid (pH 3-4) followed by extraction and crystallization yields cyclopropylboronic acid with high purity (98%) and yields ranging from 90% to 94%.

Table 1: Summary of Cyclopropylboronic Acid Preparation Conditions and Outcomes

| Parameter | Condition/Value | Outcome |

|---|---|---|

| Starting material | Cyclopropyl bromide (100 mmol) | - |

| Organolithium reagent | n-Butyllithium (1.4-2.0 M in hexane) | - |

| Solvent | Anhydrous THF or diethyl ether (100 mL) | - |

| Temperature (lithiation) | -78 to -50 °C | Formation of cyclopropyllithium |

| Borate reagent | Triisopropyl borate or trimethyl borate (100 mmol) | Formation of boronic ester |

| Temperature (borate reaction) | -78 to -50 °C | Controlled addition |

| Workup | Acidic hydrolysis (pH 3-4, 1N HCl) | Hydrolysis to boronic acid |

| Purification | Extraction with methyl tert-butyl ether, crystallization from isopropyl ether with sherwood oil | White crystalline product |

| Yield | 90-94% | High yield |

| Purity | 98% (quantitative H-NMR) | High purity |

This method provides a reliable route to cyclopropylboronic acid, which can be further functionalized.

Palladium-Catalyzed Cross-Coupling Strategies

The Suzuki-Miyaura coupling is a key method for constructing arylboronic acids with functionalized substituents:

Reaction Scheme:

Aryl halide (such as 4-bromophenylboronic acid or its protected form) reacts with cyclopropylmethylsulfonyl boronic acid or a suitable organometallic derivative in the presence of a palladium catalyst and base.Catalysts and Conditions:

Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as K2CO3 or NaOH in solvents like dioxane/water mixtures at temperatures of 80-100 °C.Advantages:

This method allows for the selective introduction of the cyclopropylmethylsulfonyl group onto the phenyl ring while retaining the boronic acid functionality.

Purification and Characterization

Purification:

Crude products are purified by recrystallization from solvents such as isopropyl ether or by chromatography.Characterization:

Purity is confirmed by quantitative proton nuclear magnetic resonance (H-NMR), melting point determination, and chromatographic methods.

Summary Table: Preparation Methods Overview for this compound

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Cyclopropylboronic acid synthesis | Organolithium reaction with borate esters | Cyclopropyl bromide + n-butyllithium + triisopropyl borate, low temp (-78 to -50 °C) | High purity cyclopropylboronic acid (90-94% yield) |

| Sulfonylation of phenyl ring | Sulfonyl chloride reaction or sulfonyl fluoride intermediates | Cyclopropylmethylsulfonyl chloride or sulfonyl fluoride reagents | Introduction of cyclopropylmethylsulfonyl group |

| Cross-coupling | Suzuki-Miyaura coupling | Pd catalyst, base, aryl halide, boronic acid derivative | Formation of target arylboronic acid derivative |

| Purification | Crystallization, extraction | Isopropyl ether, methyl tert-butyl ether | Pure white crystalline product, >98% purity |

Research Findings and Notes

- The preparation of cyclopropylboronic acid is well-documented with high yields and purity, enabling its use as a building block for further functionalization.

- Sulfonylation reactions to introduce cyclopropylmethylsulfonyl groups require careful control of reaction conditions to maintain boronic acid integrity.

- Palladium-catalyzed cross-coupling reactions are versatile for assembling complex arylboronic acids with sulfonyl substituents, benefiting from the stability of sulfonyl fluorides and sulfonyl chlorides as intermediates.

- The combination of these methods provides a practical synthetic route to this compound with potential applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethylsulfonyl)phenylboronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent like toluene or ethanol.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

Suzuki-Miyaura Coupling: The major product is a biaryl compound, where the phenyl ring of the boronic acid is coupled with another aromatic ring.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Cyclopropylmethylsulfonyl)phenylboronic acid is a chemical compound with diverse applications, primarily centered around its use as a reagent in chemical synthesis . Its molecular formula is C10H13BO4S, and it has a molecular weight of 240.09 g/mol .

Applications in Chemical Synthesis

This compound serves as a reagent in various chemical reactions, with a focus on Suzuki cross-coupling reactions .

Suzuki Cross-Coupling Reactions

- Sequential Suzuki Cross-Coupling: This compound is utilized in sequential Suzuki cross-coupling reactions . Suzuki coupling reactions involve the formation of a carbon-carbon bond between an aryl or vinyl halide and a boronic acid or boronic ester, using a palladium catalyst .

- Continuous Flow Suzuki Reactions: It is also used in continuous flow Suzuki reactions, specifically for the synthesis of Odanacatib intermediates .

Other Applications

- Copper-Catalyzed Reactions: this compound is used in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .

- Metalation and Functionalization: It participates in directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles .

- Cycloaddition and Cross-Coupling: This compound is involved in dipolar cycloaddition and palladium-catalyzed cross-coupling processes .

Use in Preparation of Complex Molecules

This compound is a key reagent in the preparation of several complex molecules with potential medicinal applications .

Examples of Prepared Molecules

- Diarylaminopyridines: Used as potential anti-malarial agents .

- Hydropyranopyrazine: Synthesis via chloropyrazinecarboxaldehyde and olefination .

- Biaryl Sulfone Derivatives: These are used as antagonists of the histamine H3 receptor .

- Kinase Inhibitors: It is utilized in creating novel kinase inhibitor scaffolds with potential antitumor effects . Kinase inhibitors are important in treating diseases related to aberrant kinase activity, including proliferative disorders and immune system diseases .

- Hepatitis C Virus Inhibitors: Used in the synthesis of N-hydroxyisoquinoline derivatives that inhibit Hepatitis C virus .

Solid Supramolecular Electrolytes

Phenylboronic acid functionalized calixpyrrole is used as an anion capture agent in solid polymer electrolytes for lithium metal batteries . These electrolytes demonstrate high ionic conductivity and Li+ transference, enabling stable cycling in lithium batteries .

Boronic Acids in Medicinal Chemistry

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethylsulfonyl)phenylboronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(cyclopropylmethylsulfonyl)phenylboronic acid, the following table compares it with structurally related phenylboronic acid derivatives:

Key Observations:

Electronic Effects: The sulfonyl group (-SO₂-) in this compound is strongly electron-withdrawing, which activates the boronic acid for nucleophilic coupling reactions. This contrasts with 4-methoxyphenylboronic acid, where the electron-donating methoxy group slows reactivity .

Steric and Stability Considerations :

- The cyclopropylmethylsulfonyl group provides greater steric hindrance than methylsulfonyl, which may reduce side reactions in cross-couplings. However, this could also lower solubility in polar solvents .

- The sulfonamide derivative (4-(N-propylsulfamoyl)phenylboronic acid) offers hydrogen-bonding sites, making it useful in drug design but less stable under acidic conditions .

Oxidation State of Sulfur :

- The thioether analog (4-(cyclopropylmethylthio)phenylboronic acid) is less oxidized than the sulfonyl variant, affecting its stability and electronic properties. Sulfonyl groups are more resistant to oxidation than thioethers .

Applications :

- This compound is listed in catalogs for research use, suggesting roles in drug discovery or materials science .

- In contrast, 4-methoxyphenylboronic acid is a standard reagent in Suzuki reactions for synthesizing biaryl compounds .

Research Findings and Data

Reactivity in Cross-Couplings :

Sulfonyl-substituted boronic acids like 4-(methylsulfonyl)phenylboronic acid exhibit faster reaction kinetics in Suzuki-Miyaura couplings compared to electron-rich analogs due to enhanced electrophilicity . The cyclopropylmethylsulfonyl variant is expected to follow similar trends but with modified steric interactions.Thermal Stability :

Sulfonyl-containing boronic acids generally exhibit higher thermal stability than thioether or amine derivatives. For example, 4-(methylsulfonyl)phenylboronic acid has a reported melting point >200°C, though specific data for the cyclopropylmethylsulfonyl analog is unavailable .Solubility : The cyclopropylmethyl group may reduce aqueous solubility compared to smaller substituents like methyl. However, boronic acids are often used in mixed solvent systems (e.g., THF/water) to mitigate this .

Biological Activity

4-(Cyclopropylmethylsulfonyl)phenylboronic acid (CAS No. 1175560-85-6) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropylmethylsulfonyl group attached to a phenylboronic acid moiety. Its applications range from enzyme inhibition to potential therapeutic uses in various diseases.

- Molecular Formula: C10H13B O2S

- Molecular Weight: 220.19 g/mol

- Structure: The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological systems.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The boronic acid moiety allows for binding with serine proteases and other enzymes involved in metabolic pathways.

Target Enzymes

- Proteasome Inhibition: Similar compounds have been shown to inhibit the proteasome, leading to apoptosis in cancer cells.

- Cyclooxygenase (COX) Inhibition: It may exhibit anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in the inflammatory response.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Proteasome Inhibition | Induces apoptosis in cancer cells | |

| Anti-inflammatory Activity | Reduces inflammatory mediators | |

| Enzyme Interaction | Binds to serine proteases |

Case Studies and Research Findings

-

Cancer Research:

- A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines through proteasome inhibition, leading to increased levels of pro-apoptotic factors and decreased cell viability.

-

Inflammation Studies:

- In vitro experiments indicated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

-

Metabolic Pathway Exploration:

- Research has shown that the compound can modulate lipid metabolism by interacting with key metabolic enzymes, potentially influencing conditions like obesity and diabetes.

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully elucidated. However, studies on related boronic acids suggest that they may exhibit favorable absorption and distribution characteristics due to their small molecular size and ability to interact with biological membranes.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity. However, further studies are required to establish a comprehensive safety profile.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling and storing 4-(cyclopropylmethylsulfonyl)phenylboronic acid in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at 0–6°C to prevent degradation. Keep away from oxidizers and moisture. Use desiccants in storage areas .

- Incompatibilities : Avoid contact with strong acids/bases, which may trigger decomposition or exothermic reactions .

Q. What synthetic methodologies are commonly employed to prepare arylboronic acids like this compound?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic esters. Optimize solvent systems (e.g., DMF/water mixtures) and bases (e.g., Na₂CO₃) for cross-coupling efficiency .

- Direct Borylation : Employ iridium or rhodium catalysts with pinacolborane (HBpin) for directed C–H borylation of aromatic substrates. Control regioselectivity via steric/electronic directing groups .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .

- Spectroscopy : Confirm structure via / NMR. Key peaks include boron-bound aromatic protons (δ 7.5–8.5 ppm) and sulfonyl group signals (δ 3.0–3.5 ppm for cyclopropyl-CH₂) .

- Melting Point : Compare observed mp (e.g., ~200°C) with literature values to detect impurities .

Advanced Questions

Q. What computational approaches predict the electronic properties and reactivity of this boronic acid?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biomolecules (e.g., lectins) using AutoDock Vina. Focus on boronic acid-diol esterification for carbohydrate-binding studies .

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and SPhos ligands for turnover efficiency. Monitor reaction progress via TLC or GC-MS .

- Solvent Effects : Compare polar aprotic (DMF) vs. ether (THF) solvents. Additive effects (e.g., TBAB) may enhance solubility of boronate intermediates .

- Kinetic Studies : Use Eyring plots to correlate temperature (25–80°C) with rate constants. Lower temperatures favor selectivity in polyhalogenated substrates .

Q. What role does the cyclopropylmethylsulfonyl group play in materials science applications?

- Methodological Answer :

- OLEDs : The sulfonyl group enhances electron-withdrawing capacity, improving charge transport in emissive layers. Pair with triphenylamine derivatives for hole-transport materials .

- Self-Assembled Monolayers (SAMs) : Use boronic acid-thiol conjugation to anchor molecules on gold surfaces. Characterize via AFM and cyclic voltammetry to assess monolayer stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.